Hydrogen Bond Acceptor Count Differential: 2,6-Difluoro Versus 2,5-Difluoro Isomer
2-Cyano-N-(2,6-difluorophenyl)acetamide possesses four hydrogen bond acceptor sites, whereas the 2,5-difluorophenyl regioisomer (CAS 87165-17-1) is computationally characterized with only three hydrogen bond acceptors [1]. This discrepancy arises from differential fluorine atom positioning relative to the amide nitrogen and the spatial accessibility of the lone pair electrons on the fluorine atoms for intermolecular hydrogen bonding interactions. The calculated difference represents a measurable variation in the hydrogen bond acceptor capacity between regioisomers.
| Evidence Dimension | Hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 4 hydrogen bond acceptors |
| Comparator Or Baseline | 2-Cyano-N-(2,5-difluorophenyl)acetamide: 3 hydrogen bond acceptors |
| Quantified Difference | Δ = +1 HBA (33% relative increase in acceptor capacity) |
| Conditions | Computationally derived molecular descriptors; ChemSrc/Chem960 database entries for CAS 87165-14-8 and CAS 87165-17-1 |
Why This Matters
Hydrogen bond acceptor count influences solubility profiles, chromatographic retention behavior, and ligand-protein binding thermodynamics; the 33% difference may alter crystallinity and formulation characteristics during scale-up.
- [1] Chem960. (n.d.). Acetamide, 2-cyano-N-(2,5-difluorophenyl)- (CAS 87165-17-1). Calculated properties: hydrogen bond acceptor count = 3. View Source
